molecular formula C10H13NO2 B8481433 Carbamoyl-2-phenyl propanol

Carbamoyl-2-phenyl propanol

Cat. No. B8481433
M. Wt: 179.22 g/mol
InChI Key: JVQOTBMYFRFAJK-UHFFFAOYSA-N
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Patent
US05892088

Procedure details

Except for using (R)-3-N-morphoryl carbamoyl-2-phenyl propanol acetate, instead of (R)-3-carbamoyl-2-phenyl propanol acetate, as the starting material, the same procedure with that of Example 67 was repeated.
Name
carbamoyl-2-phenyl propanol acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(R)-3-carbamoyl-2-phenyl propanol acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]([C:14](=[O:16])[NH2:15])[CH:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:7])(=O)C.C(OC[C@@H](C1C=CC=CC=1)CC(=O)N)(=O)C>>[C:14]([CH:5]([OH:4])[CH:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:7])(=[O:16])[NH2:15]

Inputs

Step One
Name
carbamoyl-2-phenyl propanol acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C(C)C1=CC=CC=C1)C(N)=O
Step Two
Name
(R)-3-carbamoyl-2-phenyl propanol acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC[C@H](CC(N)=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(N)(=O)C(C(C)C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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